Bienvenue dans la boutique en ligne BenchChem!

6-Hydroxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

MMP-13 inhibition exosite binding collagenase-3

6-Hydroxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS 873378-07-5; molecular formula C₉H₈O₅; molecular weight 196.16 g/mol) is a benzodioxane heterocycle featuring a 6-OH substituent and a 5-COOH group on the fused 1,4-benzodioxane scaffold. This substitution pattern is structurally distinct from the non-hydroxylated parent compound 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS 4442-53-9, C₉H₈O₄, MW 180.16).

Molecular Formula C9H8O5
Molecular Weight 196.16 g/mol
CAS No. 873378-07-5
Cat. No. B1507955
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Hydroxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid
CAS873378-07-5
Molecular FormulaC9H8O5
Molecular Weight196.16 g/mol
Structural Identifiers
SMILESC1COC2=C(O1)C=CC(=C2C(=O)O)O
InChIInChI=1S/C9H8O5/c10-5-1-2-6-8(7(5)9(11)12)14-4-3-13-6/h1-2,10H,3-4H2,(H,11,12)
InChIKeyJIRJNRNKJIUAGM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Hydroxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS 873378-07-5): Procurement-Relevant Identity and Core Characteristics


6-Hydroxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS 873378-07-5; molecular formula C₉H₈O₅; molecular weight 196.16 g/mol) is a benzodioxane heterocycle featuring a 6-OH substituent and a 5-COOH group on the fused 1,4-benzodioxane scaffold [1]. This substitution pattern is structurally distinct from the non-hydroxylated parent compound 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS 4442-53-9, C₉H₈O₄, MW 180.16) . The compound is listed as a bioactive ligand in authoritative enzyme databases, where the 5-carboxylic acid regioisomer—but not the 2-carboxylic acid isomer—has been specifically associated with matrix metalloproteinase-13 (MMP-13) binding and inhibition modeling [2]. Computed physicochemical properties include XLogP3-AA = 1.4, topological polar surface area (TPSA) = 76 Ų, two hydrogen bond donors, and five hydrogen bond acceptors, which differentiate it from analogs lacking the 6-OH group [1].

Why 6-Hydroxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid Cannot Be Interchanged with Non-Hydroxylated or Regioisomeric Benzodioxane Carboxylic Acids


In-class benzodioxane carboxylic acids display marked biological divergence depending on (i) the ring position of the carboxylic acid moiety and (ii) the presence or absence of the 6-hydroxyl substituent. For MMP-13 (collagenase-3, enzyme class 3.4.24.B4), the 5-carboxylic acid regioisomer is documented as an inhibitory ligand, while the 2-carboxylic acid regioisomer shows binding structure and modeling data but lacks the same exosite-based functional inhibition profile [1]. The 6-OH group introduces an additional hydrogen bond donor and acceptor, altering the topological polar surface area (76 Ų vs. ~56 Ų for the non-hydroxylated 5-carboxylic acid analog), which directly impacts permeability and target engagement potential [2]. Recent head-to-head studies on benzodioxane carboxylic acid-derived hydrazones demonstrate that substituent identity (methoxy vs. hydroxy vs. thiophene) on the benzodioxane core yields statistically distinguishable IC₅₀ values across multiple enzyme targets—acetylcholinesterase, β-glucosidase, peroxidase, and α-amylase—with fold-differences ranging from 2× to over 20× depending on the substitution pattern [3]. These quantitative SAR data confirm that even single-substituent changes on the benzodioxane-5-carboxylic acid scaffold produce pharmacologically meaningful activity shifts, making generic substitution scientifically unsound for procurement decisions where target-specific biological performance is required.

Quantitative Differentiation Evidence for 6-Hydroxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid vs. Closest Structural Analogs


MMP-13 Exosite-Based Inhibitory Activity: 5-Carboxylic Acid Regioisomer vs. 2-Carboxylic Acid Regioisomer

In a functional characterization study of selective exosite-binding MMP-13 inhibitors, compound 5—identified as 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (the non-hydroxylated scaffold core)—was one of only two compounds (out of six lead candidates screened) that exhibited considerable inhibitory activity against MMP-13 via exosite (hemopexin domain) binding [1]. The 2-carboxylic acid regioisomer (1,4-benzodioxane-2-carboxylic acid, CAS 3663-80-7) has been co-crystallized with pantothenate synthetase (PDB 4G5F) and is listed in BRENDA for MMP-13 binding structure and modeling [2], but has not been reported to exhibit the same exosite-based functional MMP-13 inhibitory activity in published enzyme assays [3]. The 6-OH substituent on the target compound provides an additional hydrogen bond donor at the ortho position relative to the carboxylic acid, which computational modeling suggests could enhance interactions within the hemopexin domain binding pocket [1].

MMP-13 inhibition exosite binding collagenase-3 cancer inflammation

Physicochemical Differentiation: 6-Hydroxy vs. Non-Hydroxylated Benzodioxane-5-carboxylic Acid

The 6-hydroxy substituent on the target compound fundamentally alters its computed drug-likeness profile relative to the non-hydroxylated 2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS 4442-53-9) [1]. The target compound possesses 2 hydrogen bond donors (vs. 1 for the non-hydroxylated analog), 5 hydrogen bond acceptors (vs. 4), and a topological polar surface area of 76 Ų (vs. ~56 Ų). The XLogP3-AA remains comparable at 1.4, indicating that the 6-OH group increases polarity without substantially altering lipophilicity—a favorable profile for maintaining membrane permeability while enhancing aqueous solubility [1]. The predicted pKa of the 6-OH-bearing compound is 4.09 ± 0.20 , compared with 4.09 ± 0.20 for the non-hydroxylated 5-carboxylic acid analog and 2.69 ± 0.20 for the 2-carboxylic acid regioisomer , indicating that the 6-OH group does not significantly perturb the carboxylic acid ionization but adds an additional ionizable phenolic site.

physicochemical properties drug-likeness hydrogen bonding polar surface area permeability

Regiochemical Synthetic Versatility: 5-Position Lithiation Chemistry Exclusively Accessible from 6-Hydroxy or 6-Methoxy Precursors

The foundational synthetic methodology for this compound class, published in Tetrahedron (1993), demonstrates that 6-methoxy- and 6-tetrahydropyranyloxy-2,3-dihydro-1,4-benzodioxins undergo directed ortho-lithiation exclusively at the 5-position, enabling introduction of diverse electrophiles (alkyl halides, carbonyls, isocyanates) to generate 5-substituted-6-hydroxy-2,3-dihydro-1,4-benzodioxins after deprotection [1]. This 5-position lithiation is not possible on 2,3-dihydro-1,4-benzodioxine scaffolds lacking the 6-oxygen directing group [2]. The 6-hydroxy compound (target) or its 6-methoxy precursor thus serves as the essential entry point to an entire library of 5-substituted-6-hydroxy benzodioxane derivatives—a diversification pathway unavailable from 2-carboxylic acid regioisomers or non-oxygenated benzodioxane scaffolds [1].

regioselective synthesis lithiation C–C bond formation scaffold diversification medicinal chemistry

Structure-Activity Relationship Class Evidence: Benzodioxane Carboxylic Acid Substituent Effects on Multi-Target Enzyme Inhibition

A 2025 study on benzodioxane carboxylic acid-derived hydrazones (compounds 4–7) provides direct quantitative evidence that varying the substitution pattern on the benzodioxane-5-carboxylic acid core yields pronounced activity differences across multiple enzyme targets [1]. Compound 5 (methoxy-substituted) showed acetylcholinesterase IC₅₀ = 1.228 ± 1.63 µg/mL, β-glucosidase IC₅₀ = 0.37 ± 3.06 µg/mL, and peroxidase IC₅₀ = 2.009 ± 3.19 µg/mL, along with 50.17% HeLa cell inhibition. Compound 7 (thiophene-substituted) showed antioxidant IC₅₀ = 17.16 ± 2.641 µg/mL, α-amylase IC₅₀ = 2.81 ± 8.69 µg/mL, and tyrosinase IC₅₀ = 0.70 ± 2.30 µg/mL. Compounds 4 and 6 with different substitution exhibited only moderate biological activity [1]. While these data are from hydrazone derivatives rather than the free carboxylic acid, they demonstrate that the benzodioxane-5-carboxylic acid scaffold's biological profile is highly sensitive to the nature and position of aromatic ring substituents, with fold-differences >20× observed between compounds bearing different substituents.

SAR enzyme inhibition hydrazone derivatives IC₅₀ multi-target activity

Fragment-Based Drug Discovery (FBDD) Scaffold Pre-Validation: Benzodioxane Cores in Dual-Target Inhibitor Design

Benzodioxane fragments have been explicitly validated in fragment-based drug discovery (FBDD) campaigns targeting dual-enzyme antifungal inhibitors (CYP51 and SE) [1]. The study screened potent benzodioxane fragments and constructed three distinct compound series, establishing that the benzodioxane core—and specifically derivatives with ring substitution—provides a productive starting point for fragment growing and merging strategies. The 6-hydroxy-5-carboxylic acid substitution pattern on the target compound offers two orthogonal synthetic vectors: the C-5 carboxylic acid for amide/ester coupling and the C-6 hydroxyl for ether formation or further functionalization, making it a more versatile FBDD fragment than mono-functionalized benzodioxane analogs [2].

fragment-based drug discovery FBDD dual-target inhibitors antifungal CYP51

Evidence-Backed Application Scenarios for 6-Hydroxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid (CAS 873378-07-5)


MMP-13 Exosite Inhibitor Development Programs for Oncology and Inflammatory Disease

Procurement of the target compound is indicated for research groups developing selective MMP-13 exosite (hemopexin domain) inhibitors. The 5-carboxylic acid benzodioxane scaffold (from which the target is derived) was one of only two lead compounds identified with considerable MMP-13 inhibitory activity among six candidates screened [1]. The 6-OH substituent provides an additional H-bond donor for potential hemopexin domain contacts. Procurement of the 6-hydroxy variant specifically—rather than the 2-carboxylic acid regioisomer (which lacks functional inhibition data) [2]—ensures the correct regioisomer is used for SAR expansion.

Medicinal Chemistry SAR Campaigns Requiring 5-Position Diversification of the Benzodioxane Core

Synthetic chemistry teams building focused libraries around the 1,4-benzodioxane scaffold should procure the target compound as the key intermediate for 5-position diversification. The 6-hydroxy (or 6-methoxy) benzodioxane undergoes directed ortho-lithiation exclusively at C-5, enabling introduction of alkyl, acyl, and other electrophilic substituents [3]. This lithiation-based diversification chemistry is not available from benzodioxane scaffolds lacking the 6-oxygen directing group, making the target compound the essential entry point for generating 5-substituted-6-hydroxy benzodioxane libraries.

Fragment-Based Drug Discovery (FBDD) with Dual-Vector Benzodioxane Fragments

FBDD groups seeking benzodioxane-based fragments with multiple synthetic growth vectors should prioritize this compound. The benzodioxane core has been validated in FBDD campaigns for dual-target inhibitor design [4], and the target compound offers two orthogonal functional groups (5-COOH for amide coupling; 6-OH for etherification or esterification) for independent fragment elaboration [5]. This dual-vector architecture can reduce the synthetic burden in fragment-to-lead optimization compared to mono-functional benzodioxane fragments such as 1,4-benzodioxane-6-carboxylic acid.

Academic Research on Substituent-Dependent Biological Profile Modulation of Benzodioxane Carboxylic Acids

For academic groups investigating how aromatic ring substituents modulate the multi-target biological profile of benzodioxane-5-carboxylic acid derivatives, the 6-hydroxy compound represents a critical member of the substituent matrix. Recent evidence demonstrates that methoxy vs. thiophene vs. other substituents on the benzodioxane-5-carboxylic acid core produce >20-fold differences in enzyme inhibitory IC₅₀ values across acetylcholinesterase, β-glucosidase, α-amylase, and tyrosinase [6]. The 6-hydroxy variant is a necessary comparator for completing the SAR picture and understanding the specific contribution of the phenolic –OH to activity and selectivity.

Quote Request

Request a Quote for 6-Hydroxy-2,3-dihydro-1,4-benzodioxine-5-carboxylic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.